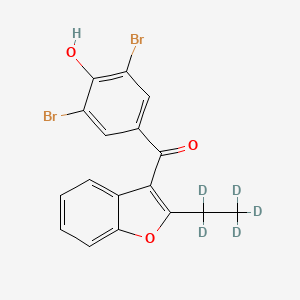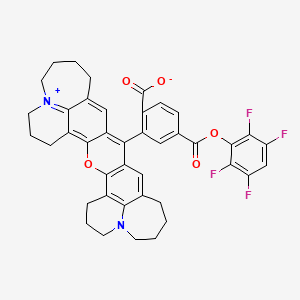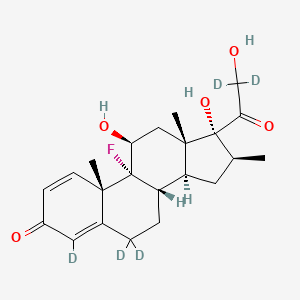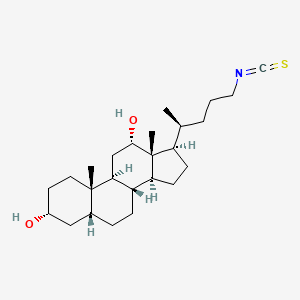![molecular formula C14H22N6O4 B12408110 (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. Nucleoside analogs are often used in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common method involves the glycosylation of a purine base with a protected sugar derivative, followed by deprotection to yield the final product. The reaction conditions often require the use of strong acids or bases, and the presence of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different analogs with varying biological activities.
Substitution: The amino groups on the purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is used to study nucleic acid interactions and enzyme mechanisms. Its ability to mimic natural nucleosides makes it a valuable tool in understanding DNA and RNA processes.
Medicine
In medicine, this compound is used in the development of antiviral and anticancer drugs. Its incorporation into nucleic acids can disrupt viral replication or cancer cell proliferation, making it a potent therapeutic agent.
Industry
In industry, this compound is used in the production of pharmaceuticals and as a research tool in drug development. Its versatility and effectiveness make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis. The pathways involved often include the activation of cellular stress responses and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral properties.
Uniqueness
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups. These features confer distinct biological activities and make it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C14H22N6O4 |
|---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9?,10+,13-/m1/s1 |
InChI Key |
YLVPKAFXNOVMJK-CXOKJZQJSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O)N(C)C |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)












